![molecular formula C18H15N3O6 B5082871 1-mesityl-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5082871.png)
1-mesityl-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-mesityl-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as MNFP and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of MNFP is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the disruption of cell membrane integrity. MNFP has been shown to interact with DNA and cause strand breaks, which leads to the inhibition of DNA synthesis. MNFP has also been found to disrupt the cell membrane integrity of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
MNFP has been shown to have both biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, leading to their death. MNFP has also been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases. In addition, MNFP has been found to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MNFP has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. MNFP also exhibits a broad spectrum of activity against different microorganisms, making it a potential candidate for the development of new antibiotics. However, MNFP has some limitations for lab experiments. It is relatively unstable in solution, and its solubility is limited in water. MNFP is also sensitive to light and heat, which makes it difficult to handle in lab experiments.
Orientations Futures
There are several future directions for the research of MNFP. One potential direction is the development of new antibiotics based on the structure of MNFP. Another direction is the investigation of the mechanism of action of MNFP, which could lead to the development of new drugs for the treatment of cancer and inflammatory diseases. In addition, the synthesis of MNFP analogs could lead to the discovery of new compounds with improved properties. Finally, the investigation of the pharmacokinetics and toxicity of MNFP could lead to its potential use in human medicine.
Conclusion:
In conclusion, MNFP is a chemical compound with potential applications in various fields of science. It exhibits antibacterial, antifungal, antiviral, and anticancer properties and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. MNFP has several future directions for research, including the development of new antibiotics and drugs for the treatment of cancer and inflammatory diseases.
Méthodes De Synthèse
MNFP can be synthesized using different methods, including the reaction of 5-nitro-2-furaldehyde with mesityl oxide in the presence of ammonium acetate. Another method involves the reaction of 5-nitro-2-furaldehyde with mesitylene in the presence of sodium hydride. Both methods yield MNFP with high purity.
Applications De Recherche Scientifique
MNFP has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antibacterial, antifungal, antiviral, and anticancer properties. MNFP has been shown to inhibit the growth of different bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to inhibit the growth of fungi such as Candida albicans and Aspergillus niger. In addition, MNFP has been shown to inhibit the replication of viruses such as herpes simplex virus type 1 and type 2.
Propriétés
IUPAC Name |
(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6/c1-9-6-10(2)15(11(3)7-9)20-17(23)13(16(22)19-18(20)24)8-12-4-5-14(27-12)21(25)26/h4-8H,1-3H3,(H,19,22,24)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYKQGHCIWZHGN-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

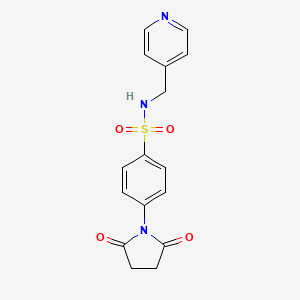
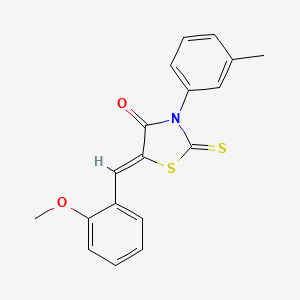

![[1-[2-(difluoromethoxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5082818.png)
![N-(3-chlorobenzyl)-3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanamide](/img/structure/B5082829.png)
![ethyl 4-amino-2-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5082831.png)
![1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(5-isoquinolinylmethyl)-N-methylmethanamine](/img/structure/B5082838.png)

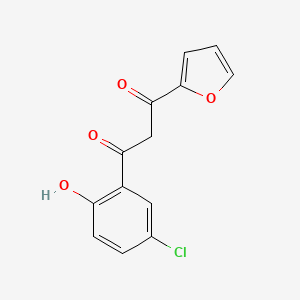

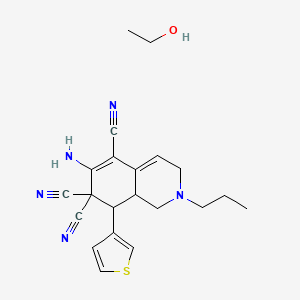
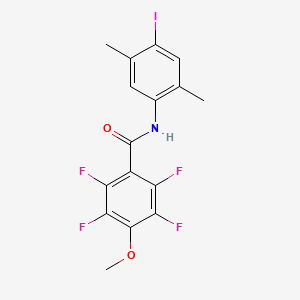
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5082886.png)
![1-[6-(1-benzothien-7-yl)-2-pyridinyl]piperazine bis(trifluoroacetate)](/img/structure/B5082887.png)